molecular formula C12H17N3O2S B4836380 N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide

N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide

Cat. No. B4836380
M. Wt: 267.35 g/mol
InChI Key: AOZKRTVFOOTPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPPC belongs to the class of thiosemicarbazone derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide is not fully understood. However, several studies have suggested that N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide exerts its anticancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which in turn, inhibits cell proliferation and induces apoptosis.
Biochemical and Physiological Effects
N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has also been reported to exhibit anti-inflammatory, antiviral, and antibacterial activities. Moreover, N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has been shown to reduce oxidative stress and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide is its potent anticancer activity. This makes it a promising candidate for the development of novel anticancer drugs. Moreover, N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has also been shown to have a favorable toxicity profile, which is an important consideration for drug development. However, one of the major limitations of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide. One of the major areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide. In addition, there is a need for further studies to elucidate the mechanism of action of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide and to identify its molecular targets. Moreover, there is a need for in vivo studies to evaluate the efficacy and toxicity of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide in animal models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide in humans.
Conclusion
In conclusion, N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide exhibits potent anticancer activity and has several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in animal models and humans.

Scientific Research Applications

N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major areas of research has been its anticancer activity. Several studies have reported that N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-ethyl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, which is a desirable property for anticancer drugs.

properties

IUPAC Name

1-ethyl-3-(2-phenoxypropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9(2)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZKRTVFOOTPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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